molecular formula C18H20FNO B3980723 N-[2-(4-fluorophenyl)ethyl]-2-phenylbutanamide

N-[2-(4-fluorophenyl)ethyl]-2-phenylbutanamide

Cat. No. B3980723
M. Wt: 285.4 g/mol
InChI Key: WFXOOOVREPLERX-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-2-phenylbutanamide, commonly known as Fluorophenibut, is a synthetic derivative of the neurotransmitter GABA. It was first synthesized in Russia in the 1960s and has gained popularity among researchers due to its anxiolytic and nootropic effects.

Mechanism of Action

Fluorophenibut is believed to work by increasing the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity. By increasing GABA activity, Fluorophenibut can reduce anxiety and promote relaxation. It may also improve cognitive function by enhancing the activity of certain brain regions.
Biochemical and Physiological Effects
Fluorophenibut has been shown to have anxiolytic, sedative, and nootropic effects. It can reduce anxiety and promote relaxation without causing sedation or impairing cognitive function. It may also improve memory and learning ability by enhancing the activity of certain brain regions.

Advantages and Limitations for Lab Experiments

Fluorophenibut has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It has a well-defined mechanism of action and has been extensively studied in animal models. However, Fluorophenibut also has some limitations. It is not approved for human use and its long-term effects are not well understood. It may also have potential side effects such as tolerance and withdrawal.

Future Directions

There are several potential future directions for research on Fluorophenibut. One area of interest is its potential use in the treatment of anxiety disorders and other psychiatric conditions. It may also be studied for its effects on cognitive function and memory. Additionally, more research is needed to understand the long-term effects and potential risks associated with Fluorophenibut use.
Conclusion
Fluorophenibut is a synthetic derivative of GABA that has gained popularity among researchers for its anxiolytic and nootropic effects. It can be synthesized using a simple method and has a well-defined mechanism of action. While it has several advantages for lab experiments, its long-term effects and potential risks are not well understood. Further research is needed to fully understand the potential applications and risks of Fluorophenibut.

Scientific Research Applications

Fluorophenibut has been studied for its anxiolytic and nootropic effects. It has been shown to reduce anxiety and improve cognitive function in animal models. It has also been studied for its potential use in the treatment of alcohol withdrawal syndrome and insomnia.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO/c1-2-17(15-6-4-3-5-7-15)18(21)20-13-12-14-8-10-16(19)11-9-14/h3-11,17H,2,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXOOOVREPLERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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